

Application Notes and Protocols: Antifungal Activity of 2-Mercapto-6-nitrobenzothiazole

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Compound of Interest

Compound Name: **2-Mercapto-6-nitrobenzothiazole**

Cat. No.: **B1348667**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antifungal activity of **2-Mercapto-6-nitrobenzothiazole** and its derivatives, along with detailed protocols for evaluating its efficacy against various fungal strains. The information is intended to guide research and development efforts in the field of antifungal drug discovery.

Quantitative Data Summary

While specific quantitative data for the antifungal activity of **2-Mercapto-6-nitrobenzothiazole** is limited in publicly available literature, studies on closely related benzothiazole derivatives provide valuable insights into its potential efficacy. The presence of a nitro group at the 6th position has been associated with moderate antifungal activity.

Fungal Strain	Compound	Activity	Reference
Candida albicans	2-(alkenylthio)-5-aminobenzothiazoles	MIC: 15.6 µg/mL	[1]
Candida albicans	C-6 methyl, 2,7-di-(nitro-substituted aryl)benzothiazole derivatives	Moderate to Potent Inhibition	[2]
Aspergillus niger	C-6 methyl, 2,7-di-(nitro-substituted aryl)benzothiazole derivatives	Moderate to Potent Inhibition	[3][4]
Candida species (15 strains)	2-Mercaptobenzothiazole (parent compound)	50% growth inhibition at 1-78 mg/L	[1]
Aspergillus niger	2-Mercaptobenzothiazole (parent compound)	100% growth inhibition at 33 mg/L	[1]

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of **2-Mercapto-6-nitrobenzothiazole**. These are standard methods that can be adapted for specific research needs.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

- **2-Mercapto-6-nitrobenzothiazole**

- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*, *Trichophyton rubrum*)
- Sterile 96-well microtiter plates
- Spectrophotometer (optional, for quantitative reading)
- Incubator

Procedure:

- Preparation of Fungal Inoculum:
 - For yeast (*Candida* spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - For filamentous fungi (*Aspergillus* spp., *Trichophyton* spp.): Culture the fungus on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days, or until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ CFU/mL.
- Preparation of Antifungal Stock Solution:
 - Dissolve **2-Mercapto-6-nitrobenzothiazole** in DMSO to a high concentration (e.g., 10 mg/mL).
- Serial Dilution in Microtiter Plate:
 - Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
 - Add a specific volume of the antifungal stock solution to the first well of each row to achieve the highest desired concentration.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
- Inoculation:
 - Add 100 µL of the prepared fungal inoculum to each well.
 - Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
- Incubation:
 - Incubate the plates at 35°C for *Candida* spp. and 28-30°C for filamentous fungi.
 - Incubation times are typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi, or until growth is clearly visible in the growth control well.
- Reading the MIC:
 - The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.

Materials:

- **2-Mercapto-6-nitrobenzothiazole**
- Solvent (e.g., DMSO)
- Sterile filter paper disks (6 mm diameter)
- Mueller-Hinton agar or SDA plates
- Fungal strains

- Sterile swabs
- Incubator

Procedure:

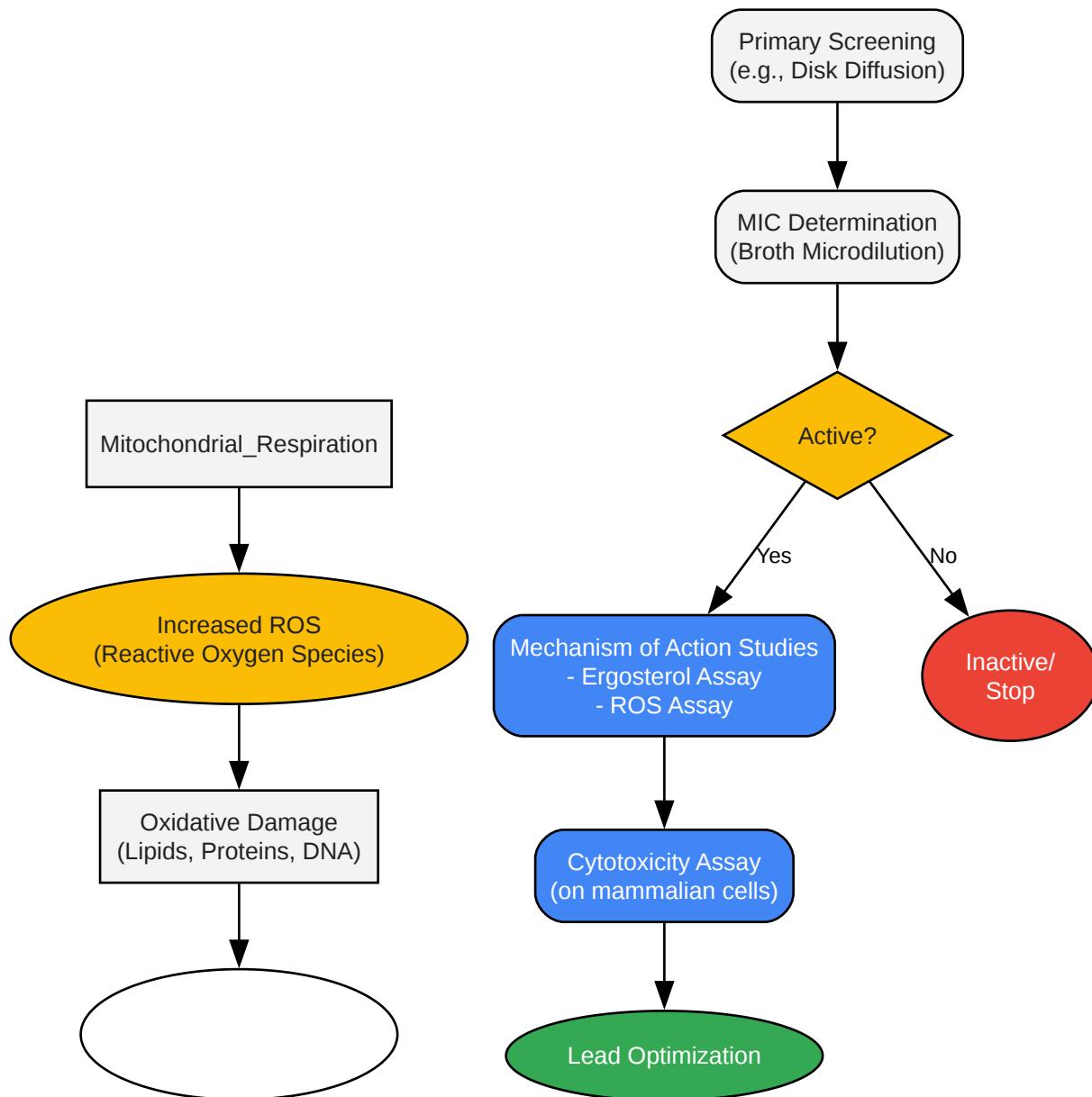
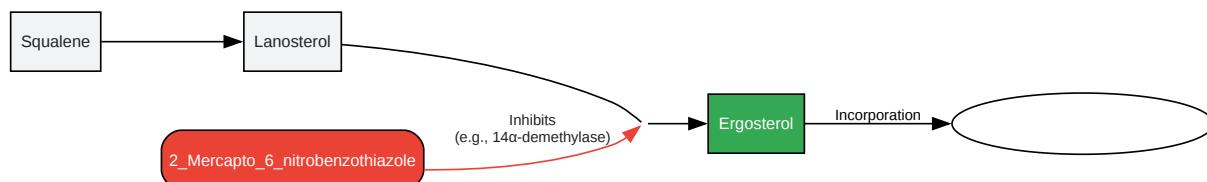
- Preparation of Fungal Lawn:
 - Prepare a fungal inoculum as described in the broth microdilution method.
 - Using a sterile swab, evenly streak the inoculum over the entire surface of an agar plate to create a lawn.
- Preparation and Application of Antifungal Disks:
 - Dissolve **2-Mercapto-6-nitrobenzothiazole** in a suitable solvent to a known concentration.
 - Impregnate sterile filter paper disks with a specific volume of the antifungal solution and allow them to dry.
 - Place the impregnated disks onto the surface of the inoculated agar plates.
 - A disk impregnated with the solvent alone should be used as a negative control.
- Incubation:
 - Incubate the plates under the same conditions as for the broth microdilution method.
- Measurement of Inhibition Zone:
 - After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Potential Mechanisms of Antifungal Action and Signaling Pathways

The antifungal activity of benzothiazole derivatives is believed to involve multiple mechanisms, primarily targeting the fungal cell membrane and cellular stress responses.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Benzothiazole derivatives may inhibit key enzymes in the ergosterol biosynthesis pathway.

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